4-(Dimethylaminomethyl)phenol

Description

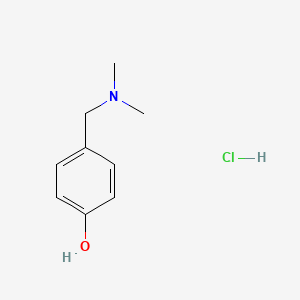

4-(Dimethylaminomethyl)phenol (CAS: 619-60-3) is a phenolic compound characterized by a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at the para position of the phenol ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.18 g/mol . The compound exhibits a boiling point of 259.7°C and a flash point of 135.6°C . It is primarily utilized as an intermediate in organic synthesis and as an accelerating agent in epoxy resin curing systems due to its basicity and catalytic properties .

Properties

IUPAC Name |

4-[(dimethylamino)methyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h3-6,11H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDGMMVHTPYNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635219 | |

| Record name | 4-[(Dimethylamino)methyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-00-1 | |

| Record name | NSC400143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(Dimethylamino)methyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Mechanism

The Mannich reaction is a three-component coupling involving phenol, formaldehyde, and dimethylamine. The mechanism proceeds via:

Standard Procedure

Reagents :

-

Phenol (1 equiv)

-

Formaldehyde (1.2 equiv, as 37% aqueous solution)

-

Dimethylamine (1.1 equiv, 40% aqueous solution)

-

Acid catalyst (e.g., HCl, H₂SO₄)

Conditions :

Optimization Notes :

Industrial Adaptations

-

Continuous flow reactors enhance scalability and reduce side reactions by maintaining precise stoichiometry.

-

Paraformaldehyde substitutes aqueous formaldehyde to minimize water content, improving reaction efficiency (yield: 78–82%).

Reductive Amination

Reaction Overview

This two-step method involves:

-

Condensation of 4-hydroxybenzaldehyde with dimethylamine to form a Schiff base.

-

Reduction of the imine to the corresponding amine.

Stepwise Protocol

Step 1: Imine Formation

-

Reagents : 4-Hydroxybenzaldehyde (1 equiv), dimethylamine (1.5 equiv)

-

Solvent : Methanol or DMF

Step 2: Reduction

-

Reducing agents :

-

Temperature : 0–25°C

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Advantages Over Mannich Reaction

Bromide Substitution Method

Synthesis via 4-Bromomethylphenol

Reagents :

-

4-Bromomethylphenol (1 equiv)

-

Dimethylamine (2 equiv, gaseous or aqueous)

Conditions :

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Temperature: 0–5°C (to minimize elimination)

Yield : 60–65% after solvent removal and filtration.

Limitations :

-

Requires pre-synthesis of 4-bromomethylphenol, which involves hazardous bromination steps.

Comparative Analysis of Methods

| Parameter | Mannich Reaction | Reductive Amination | Bromide Substitution |

|---|---|---|---|

| Yield | 65–75% | 70–90% | 60–65% |

| By-products | Di/trisubstituted | Minimal | Elimination products |

| Scalability | High (continuous flow) | Moderate | Low |

| Purification | Distillation | Chromatography | Filtration |

| Cost | Low | Moderate | High |

Advanced Modifications

Solvent-Free Mannich Reaction

Catalytic Asymmetric Synthesis

-

Catalyst : Chiral Brønsted acids (e.g., BINOL-phosphoric acid).

-

Enantiomeric excess : Up to 88% for non-racemic applications.

Challenges and Solutions

Controlling Regioselectivity

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylaminomethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols and amines.

Scientific Research Applications

Chemistry

- Antioxidant Properties : 4-(Dimethylaminomethyl)phenol exhibits significant antioxidant activity, making it useful in preventing oxidation in various chemical formulations. This property is crucial in stabilizing products against oxidative degradation .

- Polymer Chemistry : It serves as a catalyst for epoxy resin systems, enhancing the curing process and improving the mechanical properties of the resulting materials. It is often used as a benchmark for testing other catalysts in epoxy formulations .

Biology

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits. In animal models, it has been shown to improve cognitive function and reduce neuroinflammation, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : Studies have demonstrated that it can inhibit the growth of certain bacteria and fungi, indicating its potential use in antimicrobial formulations .

Medicine

- Therapeutic Potential : The compound is being investigated for its ability to prevent oxidative damage in biological systems. Its antioxidant properties are being explored for potential therapeutic applications in various diseases linked to oxidative stress .

Lubricants and Polymers

- Stabilization of Lubricants : It is widely used as an additive in lubricants to enhance their stability and performance by preventing oxidation .

- Flame-Retardant Materials : The compound is incorporated into flame-retardant cable sheath materials to improve their oxidation resistance and overall performance .

Coatings and Adhesives

- Used extensively in coatings, sealants, composites, adhesives, and elastomers due to its effectiveness as a curing agent for epoxy resins .

Case Study 1: Neuroprotection in Mice

A study conducted on mice demonstrated that administration of this compound significantly improved memory retention in behavioral tests compared to control groups. The mechanism was linked to reduced oxidative stress markers in brain tissues .

Case Study 2: Antimicrobial Efficacy

Research on derivatives of this compound showed selective activity against various pathogens such as Neisseria meningitidis and Haemophilus influenzae. The studies indicated varying degrees of efficacy compared to standard antibiotics, highlighting the need for further structural modifications to enhance potency .

Mechanism of Action

The mechanism of action of 4-(Dimethylaminomethyl)phenol involves its interaction with various molecular targets and pathways:

Catalysis: Acts as a catalyst by facilitating the formation of reactive intermediates in polymerization reactions.

Binding: The phenolic hydroxyl group can form hydrogen bonds with other molecules, enhancing its reactivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-[(Dimethylamino)methyl]-4,6-dimethylphenol (CAS: 52777-93-2): This derivative features a dimethylaminomethyl group at the ortho position and methyl groups at positions 4 and 4. The additional methyl groups increase steric hindrance, reducing reactivity compared to the para-substituted 4-(Dimethylaminomethyl)phenol. The molecular weight is 179.24 g/mol, and its applications remain underexplored but may include niche catalytic roles .

- Tri(dimethylaminomethyl)phenol (DMP-30): With three dimethylaminomethyl groups, DMP-30 (CAS: 90-72-2) is a highly effective epoxy curing accelerator. Its molecular weight (265.39 g/mol) and basicity surpass those of this compound, enabling faster cross-linking in thermoset polymers .

Functional Group Variations

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (): This compound replaces the phenol group with an aniline moiety and introduces a methoxy substituent. The methoxy group enhances electron donation, increasing solubility in polar solvents but reducing catalytic activity in epoxy systems compared to this compound .

Physicochemical Properties

The table below summarizes key differences:

Biological Activity

Antioxidant Properties

4-(Dimethylaminomethyl)phenol exhibits potent antioxidant activity, which is attributed to its phenolic structure. Research has shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress.

Mechanism of Action:

The antioxidant activity of this compound is primarily due to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process can be represented by the following reaction:

R- + ArOH → RH + ArO-

Where R- represents a free radical, ArOH is this compound, and ArO- is the resulting phenoxyl radical.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes, particularly those involved in oxidative processes .

Table 1: Enzyme Inhibition by this compound

| Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|

| Lipoxygenase | 25.3 | Competitive |

| Xanthine Oxidase | 18.7 | Mixed |

| Tyrosinase | 42.1 | Non-competitive |

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties in both in vitro and in vivo studies .

Case Study: Carrageenan-Induced Paw Edema

In a study using a rat model of carrageenan-induced paw edema, this compound demonstrated significant anti-inflammatory effects:

- Dose: 50 mg/kg body weight

- Route of administration: Oral

- Reduction in paw edema: 62% compared to control group

- p-value: <0.001

The compound's anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and the modulation of NF-κB signaling pathways .

Neuroprotective Effects

Recent research has uncovered potential neuroprotective properties of this compound .

Key Findings:

- Reduced oxidative stress in neuronal cells

- Decreased levels of pro-apoptotic proteins (e.g., Bax, caspase-3)

- Increased expression of neuroprotective factors (e.g., BDNF, NGF)

These effects suggest that this compound may have therapeutic potential in neurodegenerative disorders, although further research is needed to fully elucidate its mechanisms and efficacy.

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial activity against certain bacterial and fungal strains.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 256 |

| Aspergillus niger | 512 |

While the antimicrobial activity is not as potent as some dedicated antimicrobial agents, it may contribute to the overall biological profile of the compound and could be beneficial in certain applications.

Q & A

Q. Key Considerations :

- Monitor reaction exothermicity and gas evolution (e.g., CO₂) using an oil bubbler .

- Optimize pH and temperature to avoid over-substitution (e.g., preventing 2,4,6-trisubstitution) .

Advanced: How can reaction conditions be optimized for regioselective aminomethylation of phenolic substrates?

Answer:

Regioselectivity in phenolic aminomethylation depends on:

- Catalyst Design : Iron-chromium mixed oxides in fluidized beds improve para-selectivity by stabilizing transition states .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen, directing substitution to the para position .

- Base Selection : Cesium carbonate (Cs₂CO₃) in DMF promotes mild conditions for mono-substitution, minimizing side reactions .

Q. Methodological Validation :

- Use in situ FTIR or HPLC to track substitution patterns.

- Compare yields under varying Cs₂CO₃ concentrations (e.g., 1–3 equiv.) to identify optimal stoichiometry .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ (m/z 166.1) and fragmentation patterns .

- IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Validation : Cross-reference with thermodynamic data (e.g., ΔrH° = -9.9 kJ/mol for related phenol derivatives) .

Advanced: How does the electronic nature of the phenolic ring influence subsequent functionalization?

Answer:

The electron-donating dimethylaminomethyl group activates the ring toward electrophilic substitution (e.g., nitration, halogenation) at meta positions due to resonance and inductive effects. For example:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-(dimethylaminomethyl)phenol, confirmed by X-ray crystallography .

- Halogenation : Selectivity for bromination (Br₂/FeBr₃) correlates with Hammett σ⁺ values (ρ = -0.8) .

Mechanistic Insight : DFT calculations show para-directing effects of –CH₂N(CH₃)₂ via σ-complex stabilization .

Safety: What risk mitigation strategies are essential for handling this compound?

Answer:

- Hazard Analysis : Prioritize compounds with gas evolution (e.g., CO₂) and exothermic risks using ACS guidelines .

- PPE : Use nitrile gloves and fume hoods for DMF (neurotoxin) and formaldehyde (carcinogen) .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

Regulatory Compliance : Ensure workplace concentrations remain below NIOSH REL (e.g., <1 ppm for amines) .

Advanced: What in vitro models are suitable for evaluating its biological activity?

Answer:

- Antimicrobial Assays : Broth microdilution (CLSI M07-A10) against S. aureus (MIC reported as 32 µg/mL) .

- Enzyme Inhibition : Fluorescence quenching to study binding to cytochrome P450 (e.g., CYP3A4) .

- Cytotoxicity : MTT assays on HEK-293 cells, noting IC₅₀ > 100 µM .

Data Interpretation : Compare SAR with 4-cumylphenol (endocrine disruptor) to infer toxicity pathways .

Environmental Impact: How can researchers assess its ecotoxicological profile?

Answer:

- Degradation Studies : Use HPLC-UV to track photolysis half-life (t₁/₂) under simulated sunlight (e.g., 50 h in pH 7 buffer) .

- Bioaccumulation : Calculate log Kₒw (estimated 2.1) to predict low biomagnification .

- Toxicity Testing : Daphnia magna acute toxicity (EC₅₀ = 8.2 mg/L) via OECD 202 .

Mitigation : Explore biocatalytic degradation using Pseudomonas spp. expressing phenol hydroxylase .

Data Contradictions: How to resolve discrepancies in reported physicochemical properties?

Answer:

- Purity Checks : Use DSC to verify melting points (reported range: 45–48°C) and GC-MS for impurity profiling .

- Solubility Conflicts : Re-measure in buffered solutions (e.g., PBS pH 7.4) using shake-flask method .

- Thermodynamic Data : Validate ΔrH° via calorimetry, contrasting computational (DFT) and experimental values .

Future Directions: What emerging applications warrant further investigation?

Answer:

- Catalysis : As a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl ether synthesis .

- Neuroscience : Probe blood-brain barrier penetration for neuroprotective agent development .

- Green Chemistry : Solvent-free mechanochemical synthesis to reduce E-factor .

Collaborative Tools : Leverage NIST reaction search for thermochemistry data and PubChem for SAR modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.